Cas no 837376-36-0 ((R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol hydrobromide)

(R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol hydrobromide structure
837376-36-0 structure
Product Name:(R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol hydrobromide
Número CAS:837376-36-0
MF:C22H32BrNO
Megavatios:406.399585723877
MDL:MFCD23135876
CID:68900
PubChem ID:16226307
Update Time:2025-05-24

(R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol hydrobromide Propiedades químicas y físicas

Nombre e identificación

    • (R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol hydrobromide
    • 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-methylphenol hydrobromide
    • 2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol,hydrobromide
    • 2-[3-[BIS(1-METHYLETHYL)AMINO]-1-PHENYLPROPYL]-4-METHYLPHENOL HYDROBROMIDE [(±)TOLTERODINE HYDROBROMIDE]
    • 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-methyl-phenol hydrobromide
    • N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamine hydrobromide
    • N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropylamine hydrobromide
    • Tolterodinehydrobromide
    • Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-methyl-, hydrobromide (9CI)
    • 2-[3-(Diisopropylamino)-1-phenylpropyl]-4-methylphenol hydrobromide
    • Racemic tolterodine hydrobromide
    • 2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrobromide
    • 837376-36-0
    • DTXSID30585330
    • AKOS016008269
    • SCHEMBL1260827
    • 2-{(1R)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-methylphenol--hydrogen bromide (1/1)
    • AMY8931
    • Tolterodine hydrobromide
    • 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-methylphenol hydrobromide [(Tolterodine hydrobromide]
    • Tolterodine HydrobroMide RaceMate
    • N,N-Diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropan-1-amine hydrobromide racemate
    • MDL: MFCD23135876
    • Renchi: 1S/C22H31NO.BrH/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;/h6-12,15-17,20,24H,13-14H2,1-5H3;1H
    • Clave inchi: ZMIOHGDJVPQTCH-UHFFFAOYSA-N
    • Sonrisas: Br.OC1C(C(CCN(C(C)C)C(C)C)C2C=CC=CC=2)=CC(C)=CC=1

Atributos calculados

  • Calidad precisa: 405.16700
  • Masa isotópica única: 405.16673g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 25
  • Cuenta de enlace giratorio: 7
  • Complejidad: 340
  • Recuento de unidades de unión covalente: 2
  • Recuento del Centro estereoscópico atómico definido: 1
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 23.5Ų

Propiedades experimentales

  • Punto de ebullición: 473°C at 760 mmHg
  • Punto de inflamación: 239.9°C
  • PSA: 23.47000
  • Logp: 6.29950

(R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol hydrobromide Datos Aduaneros

  • Código HS:2922299090
  • Datos Aduaneros:

    中国海关编码:

    2922299090

    概述:

    2922299090. 其他氨基(萘酚、酚)及醚、酯〔包括它们的盐, 但含有一种以上含氧基的除外〕. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途, 乙醇胺及其盐应报明色度, 乙醇胺及其盐应报明包装

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

(R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol hydrobromide PrecioMás >>

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837376-36-0 95%
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(R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol hydrobromide Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Bromine Solvents: Ethanol ,  Acetic acid ;  5 h, rt
Referencia
Design, Synthesis, and Molecular Modeling of Asymmetric Tolterodine Derivatives as Anticancer Agents
Dakarapu, Veera venkatarao ; et al, Journal of Heterocyclic Chemistry, 2018, 55(9), 2157-2167

Métodos de producción 2

Condiciones de reacción
1.1 Solvents: Acetonitrile ;  6 h, 100 - 110 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10
2.1 Reagents: Hydrogen bromide Solvents: Acetic acid ;  rt → 100 °C; 10 h, 100 °C
Referencia
Synthesis of 2-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-methylphenol (2R,3R)-2,3-dihydroxybutanedioate (tolterodine L-tartrate)
Zhang, Xiao-hua; et al, Zhongguo Xinyao Zazhi, 2007, 16(22), 1895-1897

Métodos de producción 3

Condiciones de reacción
1.1 Solvents: Methanol ;  8 h, rt
2.1 Reagents: Bromine Solvents: Ethanol ,  Acetic acid ;  5 h, rt
Referencia
Design, Synthesis, and Molecular Modeling of Asymmetric Tolterodine Derivatives as Anticancer Agents
Dakarapu, Veera venkatarao ; et al, Journal of Heterocyclic Chemistry, 2018, 55(9), 2157-2167

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: p-Toluenesulfonic acid Solvents: Toluene ;  4 h, reflux
2.1 Reagents: Potassium carbonate Solvents: Methanol ;  7 h, rt
3.1 Solvents: Methanol ;  8 h, rt
4.1 Reagents: Bromine Solvents: Ethanol ,  Acetic acid ;  5 h, rt
Referencia
Design, Synthesis, and Molecular Modeling of Asymmetric Tolterodine Derivatives as Anticancer Agents
Dakarapu, Veera venkatarao ; et al, Journal of Heterocyclic Chemistry, 2018, 55(9), 2157-2167

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ;  rt → 100 °C; 10 h, 100 °C
Referencia
Synthesis of 2-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-methylphenol (2R,3R)-2,3-dihydroxybutanedioate (tolterodine L-tartrate)
Zhang, Xiao-hua; et al, Zhongguo Xinyao Zazhi, 2007, 16(22), 1895-1897

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Pyridine Solvents: Chloroform ;  rt → 10 °C
1.2 2 h, < 10 °C; 1 h, < 0 °C
2.1 Solvents: Acetonitrile ;  6 h, 100 - 110 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10
3.1 Reagents: Hydrogen bromide Solvents: Acetic acid ;  rt → 100 °C; 10 h, 100 °C
Referencia
Synthesis of 2-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-methylphenol (2R,3R)-2,3-dihydroxybutanedioate (tolterodine L-tartrate)
Zhang, Xiao-hua; et al, Zhongguo Xinyao Zazhi, 2007, 16(22), 1895-1897

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  7 h, rt
2.1 Solvents: Methanol ;  8 h, rt
3.1 Reagents: Bromine Solvents: Ethanol ,  Acetic acid ;  5 h, rt
Referencia
Design, Synthesis, and Molecular Modeling of Asymmetric Tolterodine Derivatives as Anticancer Agents
Dakarapu, Veera venkatarao ; et al, Journal of Heterocyclic Chemistry, 2018, 55(9), 2157-2167

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  rt → 0 °C; 1 h, < 10 °C
1.2 Reagents: Boron trifluoride etherate ;  < 10 °C; 1 h, < 30 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4
2.1 Reagents: Pyridine Solvents: Chloroform ;  rt → 10 °C
2.2 2 h, < 10 °C; 1 h, < 0 °C
3.1 Solvents: Acetonitrile ;  6 h, 100 - 110 °C
3.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10
4.1 Reagents: Hydrogen bromide Solvents: Acetic acid ;  rt → 100 °C; 10 h, 100 °C
Referencia
Synthesis of 2-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-methylphenol (2R,3R)-2,3-dihydroxybutanedioate (tolterodine L-tartrate)
Zhang, Xiao-hua; et al, Zhongguo Xinyao Zazhi, 2007, 16(22), 1895-1897

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water ;  3 h, 60 - 70 °C; 70 °C → rt
1.2 rt; 60 °C; 60 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4
2.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  rt → 0 °C; 1 h, < 10 °C
2.2 Reagents: Boron trifluoride etherate ;  < 10 °C; 1 h, < 30 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4
3.1 Reagents: Pyridine Solvents: Chloroform ;  rt → 10 °C
3.2 2 h, < 10 °C; 1 h, < 0 °C
4.1 Solvents: Acetonitrile ;  6 h, 100 - 110 °C
4.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10
5.1 Reagents: Hydrogen bromide Solvents: Acetic acid ;  rt → 100 °C; 10 h, 100 °C
Referencia
Synthesis of 2-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-methylphenol (2R,3R)-2,3-dihydroxybutanedioate (tolterodine L-tartrate)
Zhang, Xiao-hua; et al, Zhongguo Xinyao Zazhi, 2007, 16(22), 1895-1897

(R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol hydrobromide Raw materials

(R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol hydrobromide Preparation Products

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